4-(2-Hydroxyethyl)-3-nitrobenzonitrile
Overview
Description
4-(2-Hydroxyethyl)-3-nitrobenzonitrile is an organic compound with a molecular formula of C9H8N2O3 It is characterized by the presence of a hydroxyethyl group and a nitro group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-3-nitrobenzonitrile typically involves the nitration of 4-(2-Hydroxyethyl)benzonitrile. This can be achieved through the following steps:
Nitration Reaction: The starting material, 4-(2-Hydroxyethyl)benzonitrile, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the benzonitrile ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-3-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products Formed
Reduction: 4-(2-Aminoethyl)-3-nitrobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-(2-Carboxyethyl)-3-nitrobenzonitrile.
Scientific Research Applications
4-(2-Hydroxyethyl)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile and nitro groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-3-nitrobenzonitrile depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors. The hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzonitrile: Lacks the hydroxyethyl group, affecting its solubility and reactivity.
4-(2-Aminoethyl)-3-nitrobenzonitrile: A reduction product of 4-(2-Hydroxyethyl)-3-nitrobenzonitrile, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both hydroxyethyl and nitro groups, which provide a combination of reactivity and solubility properties that are not found in similar compounds. This makes it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c10-6-7-1-2-8(3-4-12)9(5-7)11(13)14/h1-2,5,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDGUEWGCKJFJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568895 | |
Record name | 4-(2-Hydroxyethyl)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69395-14-8 | |
Record name | 4-(2-Hydroxyethyl)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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